molecular formula C14H17BF4O3 B8165261 2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8165261
M. Wt: 320.09 g/mol
InChI Key: SXOGBYGUSTXBAB-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H17BF4O3 and its molecular weight is 320.09 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule characterized by its unique structure and potential biological applications. With a molecular formula of C14H17BF4O3C_{14}H_{17}BF_4O_3 and a molecular weight of approximately 320.09 g/mol , this compound has garnered interest in medicinal chemistry due to its fluorinated groups and dioxaborolane moiety.

The structure of this compound includes a phenyl ring substituted with a fluorine atom and a trifluoroethoxy group. The dioxaborolane moiety contributes to its chemical reactivity, making it suitable for various applications in organic synthesis and biological systems.

Property Value
Molecular FormulaC14H17BF4O3C_{14}H_{17}BF_4O_3
Molecular Weight320.09 g/mol
CAS Number1689510-38-0
Purity>95%

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential mechanisms and applications:

  • Anticancer Activity : Initial studies indicate that compounds with similar dioxaborolane structures exhibit cytotoxic effects against various cancer cell lines. The presence of fluorinated groups may enhance the lipophilicity and metabolic stability of the compound, potentially improving its efficacy as an anticancer agent.
  • Enzyme Inhibition : The boron atom in the dioxaborolane structure can interact with biological macromolecules such as enzymes and proteins. Studies have shown that boron-containing compounds can act as enzyme inhibitors, which may be applicable in drug design for diseases involving dysregulated enzyme activity.
  • Fluorine's Role in Biological Systems : The incorporation of fluorine atoms is known to influence the pharmacokinetics of drugs by improving their binding affinity to biological targets. This characteristic is particularly valuable in the development of pharmaceuticals where selectivity and potency are crucial.

Case Studies

Several studies have explored similar compounds with notable findings:

  • Study on Boron Compounds : A study published in Molecules examined the interaction of boron-containing compounds with cancer cell lines. It was found that specific structural modifications could enhance the cytotoxicity against breast cancer cells (MDPI) .
  • Fluorinated Drug Development : Research conducted on fluorinated analogs demonstrated improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. These findings support the hypothesis that this compound may exhibit similar benefits (LGC Standards) .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form stable complexes with biomolecules through coordination bonds involving the boron atom. This interaction can lead to alterations in enzyme activity or cellular signaling pathways.

Table: Mechanistic Pathways

Mechanism Description
Enzyme InhibitionBoron coordination affecting enzyme function
CytotoxicityInduction of apoptosis in cancer cells
Enhanced Binding AffinityImproved interaction with biological receptors

Properties

IUPAC Name

2-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)9-5-6-11(10(16)7-9)20-8-14(17,18)19/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOGBYGUSTXBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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